N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methylthiophene-2-carboxamide
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Overview
Description
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methylthiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound is known for its versatility and has been studied for its potential therapeutic applications, as well as its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methylthiophene-2-carboxamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with 5-methylthiophene-2-carboxylic acid. The reaction is facilitated by a coupling agent such as N,N-dimethylformamide (DMF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for extensive research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit GABA aminotransferase, leading to increased levels of GABA in the brain.
Comparison with Similar Compounds
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methylthiophene-2-carboxamide can be compared with similar compounds such as:
- N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide
- N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide
- N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide
These compounds share structural similarities but differ in their functional groups and specific applications. The unique properties of this compound make it particularly valuable for certain research applications, such as its potential as a GABA aminotransferase inhibitor.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-2-5-14(19-10)15(18)17-8-11-6-13(9-16-7-11)12-3-4-12/h2,5-7,9,12H,3-4,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBPJEYPYBVJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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